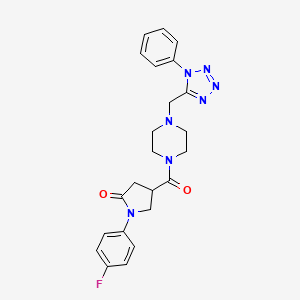

1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H24FN7O2 and its molecular weight is 449.49. The purity is usually 95%.

BenchChem offers high-quality 1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Serotonin and Dopamine Receptor Antagonists

Research on structurally related compounds has demonstrated significant activity as serotonin (5-HT2) and dopamine (D-2) receptor antagonists. These compounds have been synthesized and evaluated for their potential in modulating neurotransmitter systems, which is crucial for developing new treatments for psychiatric disorders. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, with certain derivatives outperforming known antagonists like ritanserin and ketanserin in specific assays (Watanabe et al., 1992). Additionally, 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating their potential as noncataleptogenic, centrally acting agents (Perregaard et al., 1992).

Neuroleptic Agents

Conformationally constrained butyrophenones, incorporating 4-(p-fluorobenzoyl)piperidine and related moieties, have been prepared and evaluated for their affinity towards dopamine and serotonin receptors. These studies highlight the compounds' potential as antipsychotic (neuroleptic) drugs without inducing extrapyramidal side effects, making them candidates for safer treatments for schizophrenia and related disorders (Raviña et al., 2000).

Imaging Agents

Derivatives like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized for potential use in imaging dopamine D4 receptors, highlighting the compound's utility in diagnostic applications, particularly in neurological research and disease diagnosis (Eskola et al., 2002).

Antimicrobial and Antiviral Activities

Some studies focus on the antimicrobial and antiviral potentials of related compounds, exploring their use in treating infections. For example, new urea and thiourea derivatives of piperazine doped with febuxostat were synthesized, showing promising anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating their applicability in agricultural science and infection control (Reddy et al., 2013).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN7O2/c24-18-6-8-19(9-7-18)30-15-17(14-22(30)32)23(33)29-12-10-28(11-13-29)16-21-25-26-27-31(21)20-4-2-1-3-5-20/h1-9,17H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBMMUAXBYOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)

![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)

![4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2445777.png)

![N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445779.png)